molecular formula C14H24O4 B8618113 Isooctyl acrylate acrylic acid CAS No. 9017-68-9

Isooctyl acrylate acrylic acid

Cat. No. B8618113
CAS No.: 9017-68-9
M. Wt: 256.34 g/mol
InChI Key: YDWRZBOKATXNFI-UHFFFAOYSA-N
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Patent
US05585111

Procedure details

This copolymer was prepared according to the method used to prepare the 90:10 copolymer except that the initial charge contained 19.2 g of isooctyl acrylate and 4.8 g of acrylic acid. The inherent viscosity in ethyl acetate was 0.603 deciliter/gram.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16]>C(OCC)(=O)C>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16] |f:3.4|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCCC(C)C
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This copolymer was prepared
CUSTOM
Type
CUSTOM
Details
to prepare the 90:10 copolymer except that the
ADDITION
Type
ADDITION
Details
initial charge

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCCCCCC(C)C.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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